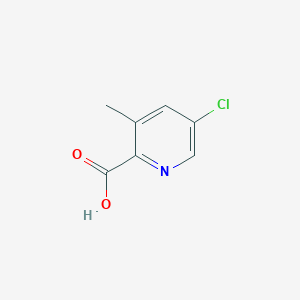5-Chloro-3-methylpyridine-2-carboxylic acid
CAS No.: 886365-46-4
Cat. No.: VC2473515
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886365-46-4 |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 5-chloro-3-methylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | QQNDJNHLMAFNJI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1C(=O)O)Cl |
| Canonical SMILES | CC1=CC(=CN=C1C(=O)O)Cl |
Introduction
Chemical Identity and Basic Properties
5-Chloro-3-methylpyridine-2-carboxylic acid, also known as 5-chloro-3-methylpicolinic acid, is a heterocyclic aromatic compound with a pyridine backbone . It is characterized by a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position of the pyridine ring.
Identification Parameters
The compound is identified through several key parameters that distinguish it from other chemical entities. These parameters include registry numbers, molecular characteristics, and structural identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 886365-46-4 |
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| Monoisotopic Mass | 171.008706 |
| ChemSpider ID | 11391121 |
Alternative Nomenclature
The compound is known by several systematic and common names in chemical literature:
-
5-Chloro-3-methylpicolinic acid
-
5-Chloro-3-methylpyridine-2-carboxylic acid
-
2-Pyridinecarboxylic acid, 5-chloro-3-methyl- (ACD/Index Name)
-
2-Carboxy-5-chloro-3-methylpyridine
-
5-Chlor-3-methyl-2-pyridincarbonsäure (German)
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-chloro-3-methylpyridine-2-carboxylic acid is essential for its effective handling, storage, and application in various chemical processes.
Physical Properties
The compound exhibits distinctive physical characteristics that influence its behavior in different environments:
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At standard conditions |
| Boiling Point | 323.9±37.0 °C | Predicted value |
| Density | 1.390±0.06 g/cm³ | Predicted value |
| Melting Point | Not specified in available data | - |
| Solubility | Soluble in ethyl acetate, ethanol | Inferred from synthesis procedure |
Chemical Properties
The chemical behavior of this compound is influenced by its functional groups and structural features:
| Property | Value | Note |
|---|---|---|
| pKa | 3.04±0.37 | Predicted value, indicates moderate acidity |
| Functional Groups | Carboxylic acid, pyridine nitrogen, chlorine | Reactive sites |
| Reactivity | Acidic character due to carboxylic group | Can form salts with bases |
| Stability | Requires storage under inert gas | Suggests sensitivity to oxidation |
Synthesis Methodologies
The synthesis of 5-chloro-3-methylpyridine-2-carboxylic acid can be achieved through several approaches, with the hydrolysis of the corresponding nitrile being the most well-documented method.
Synthesis from 5-chloro-3-methylpyridine-2-carbonitrile
The primary synthesis route involves the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile under basic conditions followed by acidification:
-
A solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) is prepared in ethanol (100 mL).
-
Sodium hydroxide solution (5.0N, 110 ml, 550 mmol) is added to this mixture.
-
The resulting mixture is refluxed at 90°C for 18 hours.
-
After cooling to room temperature, the reaction mixture is concentrated and diluted with water.
-
The pH of the solution is adjusted to 4 by adding 5N HCl.
-
The precipitated solid is filtered and set aside.
-
The filtrate is extracted with ethyl acetate multiple times.
-
The aqueous layer is again acidified with 5N HCl to pH 4 and extracted with ethyl acetate.
-
All ethyl acetate extracts are combined, dried, and concentrated.
-
The combined solids are dried in a high vacuum oven at 40°C for 12 hours.
This procedure yields 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol) with an 89% yield .
Analytical Confirmation
The synthesized product can be confirmed using various analytical techniques:
-
LC/MS (ESI+): m/z = 172.0 (M+H)
-
1H NMR (400 MHz, CHLOROFORM-d): δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)
Alternative Synthesis Approaches
While the literature primarily focuses on the nitrile hydrolysis route, other potential starting materials have been mentioned:
-
From 2-bromo-3-methyl-5-chloropyridine
-
From 2,5-dichloropyridine through selective functionalization
Applications and Research Significance
5-Chloro-3-methylpyridine-2-carboxylic acid has found significant applications primarily as a chemical intermediate in the synthesis of more complex molecules with biological activity.
Agrochemical Applications
This compound serves as an important intermediate in the agrochemical industry:
-
Used in the synthesis of biologically active compounds for crop protection
-
Referenced in multiple patents related to agrochemical development (e.g., WO 2016/005263, WO 2016/030229, WO 2016/059145)
-
The chlorinated pyridine structure contributes to specific biological activities in the final products
Chemical Research Value
Beyond its direct applications, the compound holds value in chemical research:
-
As a model compound for studying the reactivity of substituted pyridine carboxylic acids
-
For investigating selective functionalization of heteroaromatic systems
-
In developing synthetic methodologies for complex heterocyclic structures
Related Compounds and Analogs
Understanding the relationship between 5-chloro-3-methylpyridine-2-carboxylic acid and structurally similar compounds provides valuable context for its chemistry and applications.
Structural Analogs
Several related compounds share structural similarity:
-
5-Chloropicolinic acid (lacking the 3-methyl group)
-
3-Methylpicolinic acid (lacking the 5-chloro group)
-
5-Chloro-3-alkylsulfanyl-pyridine-2-carboxylic acids (with sulfur-containing substituents replacing the methyl group)
Synthetic Precursors and Derivatives
The compound exists within a network of related chemicals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume